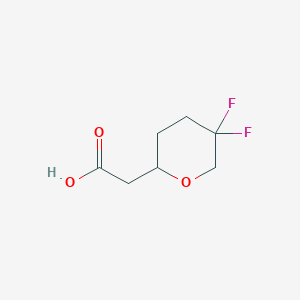

2-(5,5-Difluorooxan-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

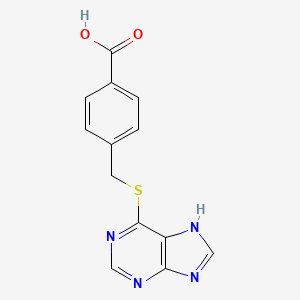

Molecular Structure Analysis

The InChI code for “2-(5,5-Difluorooxan-2-yl)acetic acid” is 1S/C7H10F2O3/c8-7(9)2-1-5(12-4-7)3-6(10)11/h5H,1-4H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.15 . It is in powder form .Applications De Recherche Scientifique

Polymer Production Aid in Fluoropolymers

2-(5,5-Difluorooxan-2-yl)acetic acid, in the form of its derivatives, has been evaluated for use as a polymer production aid during the manufacture of fluoropolymers. This application was investigated in a safety assessment by EFSA. The study focused on perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, a closely related compound. It was used specifically under high-temperature conditions of at least 370°C for repeated use in contact with all types of foodstuffs under all contact conditions (Flavourings, 2014).

Chemical Synthesis and Rearrangement Mechanisms

This compound is involved in unique chemical synthesis and rearrangement mechanisms. One study described the treatment of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids, leading to the production of 7-polyfluoroalkyl-2,3-dihydro-5H-1,4-dioxepine-5-one. This finding is significant for understanding the complex behaviors of similar compounds in chemical reactions (Villaume et al., 2001).

Bio-renewable Plastics Precursor

2-(5,5-Difluorooxan-2-yl)acetic acid is also relevant in the context of bio-renewable plastics. In particular, research has been conducted on 2,5-Furandicarboxylic acid (FDCA), a valuable biomass-based plastic precursor, where this compound or its derivatives could potentially play a role. FDCA is seen as an alternative to terephthalic acid in polymer applications, offering a more sustainable option in the plastics industry (Zuo et al., 2016).

Adsorption Studies in Environmental Applications

Another study focused on the adsorption behavior of related compounds, indicating potential environmental applications. For example, adsorption studies of 2,4,5-Trichlorophenoxy acetic acid on specific nano-composite materials suggest the use of 2-(5,5-Difluorooxan-2-yl)acetic acid in environmental remediation or as a sensitive component in analytical techniques (Khan & Akhtar, 2011).

Catalysis in Glycerol Conversion

This acid or its derivatives also find applications in catalysis, particularly in the conversion of glycerol, a renewable material, into potential novel platform chemicals. The acid-catalyzed condensation of glycerol demonstrates the compound's utility in producing chemicals of interest for various industrial applications (Deutsch et al., 2007).

Spectroscopic Characterization in Material Science

The compound has been characterized spectroscopically in studies focusing on fluorinated dioxole-based salts. This research is crucial for understanding the molecular structure and interactions of such compounds, which could be pivotal in material science applications (Milani et al., 2013).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause serious eye damage (H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(5,5-difluorooxan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9)2-1-5(12-4-7)3-6(10)11/h5H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWOESJJHBVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1CC(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,5-Difluorooxan-2-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)